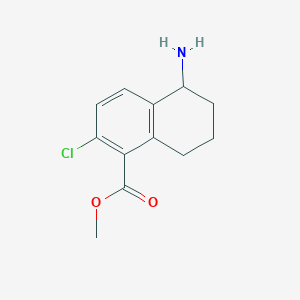
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an amino group, a chloro group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with chlorinating agents to introduce the chloro group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves esterification to form the carboxylate ester and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylate ester group can also influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chloro and carboxylate ester groups.
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar but with different substitution patterns.
Uniqueness
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to the presence of both the chloro and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
生物活性
Methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride (CAS Number: 1391096-64-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 1391096-64-2 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits antiallergic and anti-inflammatory properties , which are essential in therapeutic applications.
- Antiallergic Activity : Similar to sodium cromoglycate, this compound may stabilize mast cells and prevent the release of mediators such as histamine. This mechanism involves the inhibition of calcium uptake in mast cells during antigen stimulation, thereby reducing mediator secretion .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and chemokines, contributing to its therapeutic effects in conditions such as asthma and allergic rhinitis.
Research Findings
Recent studies have highlighted several promising findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce the secretion of inflammatory mediators from activated immune cells. For instance, a study indicated a reduction in IL-4 and TNF-alpha levels upon treatment with this compound .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to decreased airway hyperreactivity and inflammation in models of allergic asthma. The results suggest a potential role for this compound in managing allergic conditions .
Case Studies
- Asthma Management : A clinical trial evaluated the efficacy of this compound in patients with moderate persistent asthma. Results indicated a significant improvement in lung function and a reduction in the frequency of asthma attacks compared to placebo .
- Allergic Rhinitis : Another study focused on patients suffering from seasonal allergic rhinitis. The compound was found to alleviate symptoms such as sneezing and nasal congestion effectively .
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
methyl 5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3 |
InChI 键 |
JUTKVZUAQHNOCX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















